7-Methylimidazo[1,2-a]pyridine-6-carbonitrile
Description
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-7-4-9-11-2-3-12(9)6-8(7)5-10/h2-4,6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXBATDNDNMSCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=C1C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253553 | |
| Record name | 7-Methylimidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952566-05-1 | |
| Record name | 7-Methylimidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952566-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylimidazo[1,2-a]pyridine-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Methylimidazo[1,2-a]pyridine-6-carbonitrile (7-MIP-6-CN) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article delves into the biological properties of 7-MIP-6-CN, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Characteristics
7-MIP-6-CN features a fused imidazole and pyridine ring system with a methyl group at the 7-position and a carbonitrile group at the 6-position. This structural arrangement is essential for its biological activity, influencing interactions with various biological targets.
Antimicrobial Activity
Recent studies have demonstrated that 7-MIP-6-CN exhibits significant antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In vitro evaluations indicated that derivatives of imidazo[1,2-a]pyridine, including 7-MIP-6-CN, showed minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain . The compound acts as a QcrB inhibitor, targeting the cytochrome bc1 complex essential for ATP synthesis in Mtb .
Anticancer Properties
The compound has also been evaluated for anticancer activity. A series of studies on related imidazo[1,2-a]pyridines revealed that many derivatives exhibited cytotoxic effects against various cancer cell lines. For instance, compounds similar to 7-MIP-6-CN were found to induce apoptosis in colon cancer cell lines HT-29 and Caco-2 by activating caspases and releasing cytochrome c from mitochondria .
The mechanisms underlying the biological activity of 7-MIP-6-CN are multifaceted:
- Inhibition of QcrB : The compound inhibits QcrB, disrupting electron transport in Mtb and thereby hindering ATP production essential for bacterial survival.
- Induction of Apoptosis : In cancer cells, it triggers apoptotic pathways involving mitochondrial dysfunction and caspase activation.
Pharmacokinetic Properties
Preliminary pharmacokinetic studies indicate that 7-MIP-6-CN possesses favorable drug-like properties. For example, a derivative (compound 16) showed high plasma protein binding (99.89% in humans) and acceptable stability in liver microsomes . Such properties are crucial for its potential development as a therapeutic agent.
Study on Antitubercular Activity
A study conducted by Moraski et al. identified several imidazo[1,2-a]pyridine derivatives with potent anti-TB activity. Among these, compounds demonstrated MIC values as low as 0.004 μM against replicating Mtb strains while exhibiting non-toxic profiles against mammalian cells . This highlights the potential of 7-MIP-6-CN and its analogs in combating multidrug-resistant tuberculosis.
Cancer Cell Line Studies
Research on the anticancer effects of related compounds showed significant cytotoxicity against prostate (PC-3) and breast (MCF-7) cancer cell lines. The studies indicated that imidazo[1,2-a]pyridine derivatives could induce cell death through apoptosis without significant toxicity to non-cancerous cells .
Summary of Research Findings
| Activity | Target Organism/Cell Line | MIC/IC50 | Mechanism |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | 0.03 - 5.0 μM | QcrB inhibition |
| Anticancer | HT-29, Caco-2 | Not specified | Apoptosis via caspase activation |
| PC-3, MCF-7 | Not specified | Induction of mitochondrial dysfunction |
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of imidazo[1,2-a]pyridine, including 7-methylimidazo[1,2-a]pyridine-6-carbonitrile, exhibit promising anticancer activities. For instance, a study highlighted the development of a carbon-11 labeled derivative for positron emission tomography (PET) imaging targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells. This derivative demonstrated excellent kinase selectivity and effective cellular growth inhibition in HCT-116 cancer cell lines .
Anti-inflammatory Effects
Imidazo[1,2-a]pyridine compounds have also been investigated for their anti-inflammatory properties. A study synthesized various derivatives and assessed their ability to inhibit key enzymes involved in inflammatory processes. Some compounds showed significant inhibition against Aurora-A kinase and KSP (kinesin spindle protein), indicating their potential as dual-function inhibitors for cancer therapy and inflammation management .
Synthesis and Characterization
The synthesis of 7-methylimidazo[1,2-a]pyridine-6-carbonitrile typically involves multicomponent reactions that facilitate the production of complex heterocyclic structures efficiently. Recent advancements include microwave-assisted synthesis methods that enhance yield and reduce reaction times without the need for catalysts .
PET Imaging Agent Development
A notable case study involved the synthesis of a carbon-11 labeled imidazo[1,2-a]pyridine derivative as a PET imaging agent for cancer diagnostics. The compound exhibited high selectivity towards PI3K/mTOR pathways, with an IC50 value of 0.20 nM for PI3K and 21 nM for mTOR, showcasing its potential utility in both therapeutic and diagnostic applications .
Antitumor Activity Assessment
In another study focusing on the antitumor activity of imidazo[1,2-a]pyridine derivatives, several synthesized compounds were tested against various cancer cell lines, including HCT116 and HepG2. Results indicated that certain derivatives displayed significant cytotoxic activity in the micromolar range, suggesting their viability as candidates for further development in cancer treatment strategies .
Summary Table of Applications
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variations: The parent compound, imidazo[1,2-a]pyridine-6-carbonitrile, lacks the methyl group at position 7, reducing steric bulk and lipophilicity compared to 7-methyl derivatives . Pyrido[2,3-d]pyrimidine derivatives (e.g., 7-aminopyrido[2,3-d]pyrimidine-6-carbonitrile) replace the imidazole ring with a pyrimidine ring, altering electronic properties and hydrogen-bonding capabilities .
Substituent Effects: The 7-methyl group in the target compound enhances lipophilicity (logP ≈ 1.8 vs. Boronic acid derivatives (e.g., CAS 957062-57-6) enable cross-coupling reactions, expanding utility in synthesizing biaryl structures .
Synthetic Routes: Imidazo[1,2-a]pyridine derivatives are synthesized via MCRs using cyanoacetohydrazide and nitro-ketene aminals in ethanol, offering high atom economy . Pyrido[2,3-d]pyrimidines require malononitrile and aminouracils under catalytic conditions (e.g., TEBAC) , highlighting divergent strategies for similar scaffolds.
Spectral and Reactivity Comparisons
NMR Data:
- 7-Methylimidazo[1,2-a]pyridine-6-carbonitrile: The methyl group at position 7 appears as a singlet at δ ~2.5 ppm in ¹H NMR, while the cyano group deshields adjacent protons, shifting aromatic signals to δ 7.8–8.2 ppm .
- 3-Iodo-2-phenylimidazo[1,2-a]pyridine-6-carbonitrile (analogue with iodine): Aromatic protons are further deshielded (δ 8.5–9.0 ppm) due to iodine’s electron-withdrawing effect .
Reactivity:
- The cyano group in 7-methylimidazo[1,2-a]pyridine-6-carbonitrile can undergo reduction to amines or hydrolysis to carboxylic acids, whereas boronic acid derivatives participate in cross-coupling reactions .
- Methyl substituents at position 7 may hinder electrophilic substitution at adjacent positions, directing reactivity to the 2- or 3-positions of the imidazo ring .
Preparation Methods
Reaction Overview
The Groebke–Blackburn–Bienaymé (GBB) reaction is a one-pot, three-component condensation process that efficiently constructs imidazo[1,2-a]pyridine derivatives. This method involves the reaction of:
-
2-Aminopyridine derivatives (e.g., 2-amino-4-methylpyridine),
-
Aldehydes (e.g., trimethylacetaldehyde),
-
Isocyanides (e.g., tert-butyl isocyanide).
Under acidic conditions, these components cyclize to form the imidazo[1,2-a]pyridine scaffold. For 7-methylimidazo[1,2-a]pyridine-6-carbonitrile , the aldehyde component is replaced with cyanomethyl derivatives to introduce the cyano group at position 6.
Mechanistic Insights
The GBB reaction proceeds via:
Optimization and Yields
Key parameters influencing yield include:
-
Catalyst : Lewis acids (e.g., Sc(OTf)₃) or Brønsted acids (e.g., p-TsOH) improve reaction efficiency.
-
Solvent : Ethanol or acetonitrile at 60–80°C achieves optimal cyclization.
-
Substituent compatibility : Electron-withdrawing groups on the aldehyde enhance reactivity.
Reported yields for analogous compounds range from 60–85% . For example, a modified GBB protocol using 2-amino-4-methylpyridine and cyanomethyl aldehyde achieved 78% yield of the target compound.
Nucleophilic Aromatic Substitution
Bromo Intermediate Synthesis
A two-step strategy involves:
Bromination Conditions
Bromination is typically performed using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C, yielding the bromo intermediate in >90% purity .
Reaction Conditions
-
Solvent : Acetonitrile or DMF at 80–100°C.
-
Catalyst : NiCl₂/1,1′-bis(diphenylphosphino)ferrocene (dppf) enhances turnover.
Vanadium-Catalyzed Synthesis
Catalyst Design
A vanadium(V)-porphyrin complex, [(VO)TPP][(TCM)₄] , has been employed for synthesizing imidazo[1,2-a]pyridine derivatives under solvent-free conditions.
Reaction Mechanism
Performance Metrics
-
Temperature : 100°C.
-
Yield : 65–75% for related carbonitriles.
-
Reusability : The catalyst retains activity for six cycles .
Multi-Component Cascade Reactions
Five-Component Synthesis
A novel approach combines:
-
Cyanoacetohydrazide ,
-
4-Nitroacetophenone ,
-
1,1-Bis(methylthio)-2-nitroethylene ,
-
Diamines ,
-
2-Aminopyridine .
This method proceeds via N,N-acetal formation , Knoevenagel condensation , and cyclization , yielding the target compound in 52–60% yield .
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Catalyst | Key Advantage |
|---|---|---|---|---|
| GBB Reaction | 60–85 | 4–6 h | Sc(OTf)₃ | One-pot, high atom economy |
| Nucleophilic Substitution | 70–82 | 8–12 h | NiCl₂/dppf | Scalable for industrial use |
| Vanadium-Catalyzed | 65–75 | 3–5 h | [(VO)TPP][(TCM)₄] | Solvent-free, recyclable catalyst |
| Multi-Component | 52–60 | 24–48 h | None | Diverse substituent compatibility |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-methylimidazo[1,2-a]pyridine-6-carbonitrile, and how do reaction conditions influence yield?
- Methodology : A common approach involves microwave-assisted synthesis using diglyme as a solvent under controlled irradiation (70–100°C, 10–30 min), which enhances reaction efficiency compared to conventional heating . Key reagents include 1-(pyridin-2-yl)ethanone and substituted 2-aminonicotinonitriles. Solvent choice (e.g., diglyme vs. DMF) and catalyst selection (e.g., triethylamine) critically affect cyclization and yield optimization .
- Data Interpretation : Yields typically range from 55% to 85%, with microwave methods reducing side-product formation by 15–20% compared to thermal methods .
Q. How is the structural characterization of 7-methylimidazo[1,2-a]pyridine-6-carbonitrile validated?
- Methodology : X-ray crystallography and Hirshfeld surface analysis are gold standards for confirming molecular geometry and non-covalent interactions (e.g., π-π stacking, hydrogen bonding). Complementary techniques include NMR (for substituent identification) and IR spectroscopy (for nitrile group validation at ~2200 cm) .
- Data Interpretation : Crystallographic data (e.g., bond angles, torsion angles) should align with density functional theory (DFT) calculations to resolve ambiguities in tautomeric forms .
Advanced Research Questions
Q. How do electronic and steric effects of substituents influence the biological activity of 7-methylimidazo[1,2-a]pyridine-6-carbonitrile derivatives?
- Methodology : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., electron-withdrawing groups at the 5-position) followed by in vitro assays (e.g., kinase inhibition or cytotoxicity screens). Computational modeling (e.g., molecular docking) predicts binding affinities to target proteins like PI3Kα .
- Data Interpretation : Methyl groups at the 7-position enhance metabolic stability, while nitrile groups at the 6-position improve solubility by 20–30% in polar solvents .
Q. What strategies resolve contradictions in spectroscopic data for imidazo[1,2-a]pyridine derivatives?
- Methodology : Discrepancies in NMR shifts (e.g., ambiguous aromatic proton assignments) are addressed via 2D NMR (COSY, NOESY) or comparative analysis with structurally analogous compounds. For example, 7-methyl vs. 6-methyl substitution alters chemical shifts by 0.3–0.5 ppm .
- Data Interpretation : Conflicting mass spectrometry results (e.g., fragmentation patterns) require high-resolution mass spectrometry (HRMS) to distinguish isobaric species or degradation products .
Q. How can microwave-assisted synthesis be optimized for scalability in imidazo[1,2-a]pyridine systems?
- Methodology : Scalability challenges (e.g., uneven heating in batch reactors) are mitigated using continuous-flow microwave reactors. Parameters like power density (W/mL) and residence time are optimized via design of experiments (DoE) .
- Data Interpretation : Pilot-scale trials show 10–15% higher yields in flow systems compared to batch reactors due to improved temperature homogeneity .
Q. What computational tools predict the photophysical properties of 7-methylimidazo[1,2-a]pyridine-6-carbonitrile?
- Methodology : Time-dependent DFT (TD-DFT) simulations model excited-state intramolecular proton transfer (ESIPT) behavior, correlating with experimental UV-Vis and fluorescence spectra. Solvent effects (e.g., polarity) are incorporated via polarizable continuum models (PCM) .
- Data Interpretation : Calculated emission maxima (λem) should deviate <10 nm from experimental values to validate model accuracy .
Methodological Challenges and Contradictions
Q. Why do some synthetic routes for imidazo[1,2-a]pyridines produce regioisomeric byproducts?
- Analysis : Competing cyclization pathways (e.g., 5-endo vs. 6-endo-dig mechanisms) arise from solvent polarity and base strength. For example, polar aprotic solvents (DMF) favor 6-endo-dig closure, reducing byproduct formation by 8–12% .
- Resolution : Regioselectivity is controlled using directing groups (e.g., pyridinyl substituents) or transition metal catalysts .
Q. How do conflicting cytotoxicity results for imidazo[1,2-a]pyridine derivatives inform assay design?
- Analysis : Discrepancies in IC50 values (e.g., between MTT and ATP-based assays) stem from differential metabolic interference by nitrile groups. Normalization to cell viability controls (e.g., via flow cytometry) improves reproducibility .
- Resolution : Use orthogonal assays (e.g., caspase activation + mitochondrial membrane potential) to confirm apoptosis mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
